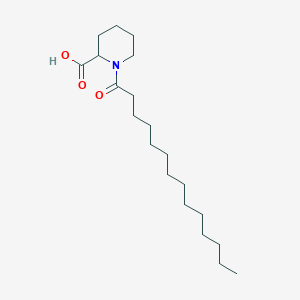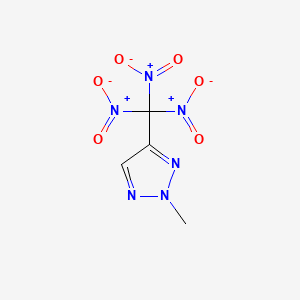
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole typically involves the nitration of a precursor compound. One common method involves the use of concentrated nitric acid as a nitrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may produce amines .
Scientific Research Applications
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroimidazole: This compound has a similar structure but lacks the trinitromethyl group.
2-Methyl-4-nitrobenzoic acid: This compound has a similar nitro group but a different core structure.
Uniqueness
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is unique due to its trinitromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high energy density, such as explosives and propellants .
Properties
CAS No. |
116057-95-5 |
|---|---|
Molecular Formula |
C4H4N6O6 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-methyl-4-(trinitromethyl)triazole |
InChI |
InChI=1S/C4H4N6O6/c1-7-5-2-3(6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3 |
InChI Key |
LTJCYNVVCABISF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


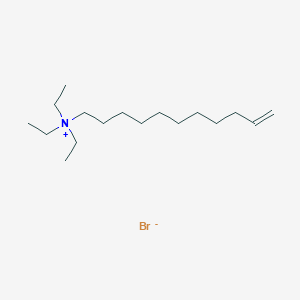
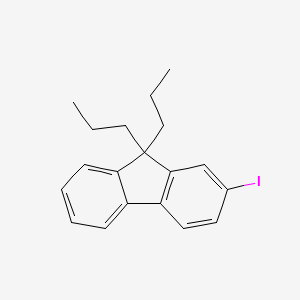
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
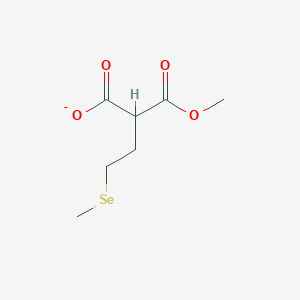
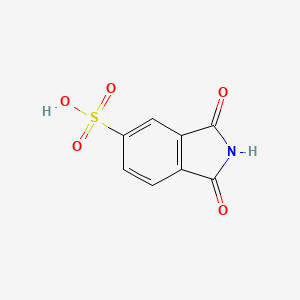

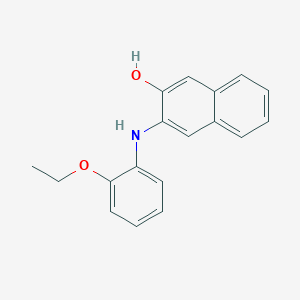
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
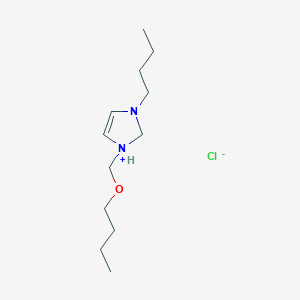
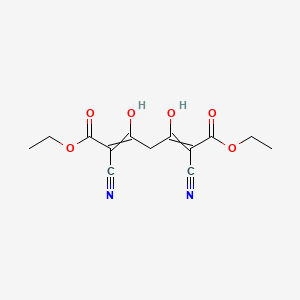
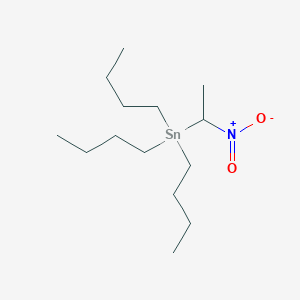
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
